molecular formula C11H15NO2 B3300066 Methyl 3-[(dimethylamino)methyl]benzoate CAS No. 89999-70-2

Methyl 3-[(dimethylamino)methyl]benzoate

Cat. No.: B3300066
CAS No.: 89999-70-2
M. Wt: 193.24 g/mol
InChI Key: GKPQFIMPNNOEMC-UHFFFAOYSA-N
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Description

Methyl 3-[(dimethylamino)methyl]benzoate: is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the aromatic ring is substituted with a dimethylamino group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-[(dimethylamino)methyl]benzoate can be synthesized through several methods. One common method involves the esterification of 3-[(dimethylamino)methyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(dimethylamino)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-[(dimethylamino)methyl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3-[(dimethylamino)methyl]benzoate exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Methyl 3-(dimethylamino)benzoate
  • Methyl 4-(dimethylamino)benzoate
  • Methyl 2-(dimethylamino)benzoate

Comparison: Methyl 3-[(dimethylamino)methyl]benzoate is unique due to the specific positioning of the dimethylamino group on the aromatic ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

methyl 3-[(dimethylamino)methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)8-9-5-4-6-10(7-9)11(13)14-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPQFIMPNNOEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled (−10° C.) solution of methyl-3-(bromomethyl)benzoate (22.9 g, 100 mmol) in ether (250 ml) was added dimethylamine hydrochloride salt (17.9 g, 220 mmol) followed by slow addition of triethylamine (30.6 ml, 220 mmol). The mixture was then allowed to warm to r.t. over 48 h, the solids were filtered off and the filter-cake washed with ether. The yellow oil remaining after evaporation of the solvent was distilled over a Vigreux column to afford the title compound (10.7 g, 55% yield) as a colorless oil. MS: m/e=193 (M+).
Quantity
22.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
30.6 mL
Type
reactant
Reaction Step Three
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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